Cas no 83922-54-7 (N-(4-Formylphenyl)methanesulfonamide)

N-(4-Formylphenyl)methanesulfonamide structure
83922-54-7 structure
Product Name:N-(4-Formylphenyl)methanesulfonamide
CAS No:83922-54-7
MF:C8H9NO3S
MW:199.226960897446
MDL:MFCD11052340
CID:668234
Update Time:2025-11-02

N-(4-Formylphenyl)methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-Formylphenyl)methanesulfonamide
    • 4-(Methylsulfonamido)benzaldehyde
    • Methanesulfonamide, N-(4-formylphenyl)-
    • N-(4-Formylphenyl)methanesulfonamide (ACI)
    • 4-(Methylsulfonylamino)benzaldehyde
    • N-(4-Formylphenyl)methanesulphonamide
    • MDL: MFCD11052340
    • Inchi: 1S/C8H9NO3S/c1-13(11,12)9-8-4-2-7(6-10)3-5-8/h2-6,9H,1H3
    • InChI Key: DANYPOSRRWSVPY-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC(NS(C)(=O)=O)=CC=1

Computed Properties

  • Exact Mass: 199.03000
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3

Experimental Properties

  • Flash Point: 170.8℃
  • PSA: 71.62000
  • LogP: 2.02440

N-(4-Formylphenyl)methanesulfonamide Security Information

  • Hazardous Material transportation number:NONH for all modes of transport

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N-(4-Formylphenyl)methanesulfonamide Production Method

Production Method 1

Reaction Conditions
Reference
Multicatalytic Approach to the Hydroaminomethylation of α-Olefins
Hanna, Steven ; et al, Angewandte Chemie, 2019, 58(11), 3368-3372

Production Method 2

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt → 0 °C; 30 min, 0 °C; 0 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
Synthesis of Biologically Active Amines via Rhodium-Bisphosphite-Catalyzed Hydroaminomethylation
Briggs, John R.; et al, Organic Letters, 2005, 7(22), 4795-4798

Production Method 3

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  1 h, reflux; reflux → rt
2.1 Reagents: Hydrogen ,  Sulfuric acid magnesium salt (1:1) Catalysts: Platinum dioxide Solvents: Tetrahydrofuran ;  5 h, 70 psig, rt
3.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt → 0 °C; 30 min, 0 °C; 0 °C → rt
3.2 Reagents: Sodium hydroxide Solvents: Water
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
Synthesis of Biologically Active Amines via Rhodium-Bisphosphite-Catalyzed Hydroaminomethylation
Briggs, John R.; et al, Organic Letters, 2005, 7(22), 4795-4798

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  Bis(1,1-dimethylethyl)[2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phosphin… Solvents: 2-Methyltetrahydrofuran ;  5 - 15 min, rt; 24 h, 80 °C
Reference
Mild Pd-catalyzed N-arylation of methanesulfonamide and related nucleophiles: avoiding potentially genotoxic reagents and byproducts
Rosen, Brandon R.; et al, Organic Letters, 2011, 13(10), 2564-2567

Production Method 5

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Pyridine ;  3 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
New 3- and 4-hydroxyfuranones as anti-oxidants and anti-inflammatory agents
Weber, Valerie; et al, Bioorganic & Medicinal Chemistry, 2005, 13(14), 4552-4564

Production Method 6

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  4 h, 0 °C
1.2 Reagents: Water
1.3 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ;  overnight, reflux
Reference
Development of novel adenosine monophosphate-activated protein kinase activators
Guh, Jih-Hwa; et al, Journal of Medicinal Chemistry, 2010, 53(6), 2552-2561

Production Method 7

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  4 h, 0 °C
2.2 Reagents: Water
2.3 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ;  overnight, reflux
Reference
Development of novel adenosine monophosphate-activated protein kinase activators
Guh, Jih-Hwa; et al, Journal of Medicinal Chemistry, 2010, 53(6), 2552-2561

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrogen ,  Sulfuric acid magnesium salt (1:1) Catalysts: Platinum dioxide Solvents: Tetrahydrofuran ;  5 h, 70 psig, rt
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt → 0 °C; 30 min, 0 °C; 0 °C → rt
2.2 Reagents: Sodium hydroxide Solvents: Water
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
Synthesis of Biologically Active Amines via Rhodium-Bisphosphite-Catalyzed Hydroaminomethylation
Briggs, John R.; et al, Organic Letters, 2005, 7(22), 4795-4798

N-(4-Formylphenyl)methanesulfonamide Raw materials

N-(4-Formylphenyl)methanesulfonamide Preparation Products

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Amadis Chemical Company Limited
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(CAS:83922-54-7)N-(4-Formylphenyl)methanesulfonamide
Order Number:A864198
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:45
Price ($):366.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:83922-54-7)4-(Methylsulfonamido)benzaldehyde
Order Number:LE18171
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:18
Price ($):discuss personally
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Additional information on N-(4-Formylphenyl)methanesulfonamide

Introduction to N-(4-Formylphenyl)methanesulfonamide (CAS No. 83922-54-7)

N-(4-Formylphenyl)methanesulfonamide, identified by its CAS number 83922-54-7, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a formylphenyl moiety linked to a methanesulfonamide group, exhibits unique structural and functional properties that make it a valuable candidate for various applications, particularly in drug discovery and molecular imaging.

The molecular structure of N-(4-Formylphenyl)methanesulfonamide consists of a benzene ring substituted with a formyl group at the para position and connected to a methanesulfonamide moiety. This configuration imparts distinct reactivity and binding capabilities, making it a versatile intermediate in synthetic chemistry. The formyl group, for instance, can participate in condensation reactions to form Schiff bases or undergo reduction to yield alcohols, while the methanesulfonamide group can serve as a pharmacophore in drug design.

In recent years, there has been growing interest in exploring the potential of N-(4-Formylphenyl)methanesulfonamide as a building block in medicinal chemistry. Its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions has been leveraged in the development of novel therapeutic agents. Specifically, the compound's structure allows for modifications that can enhance its affinity for specific enzymes or receptors, making it a promising candidate for targeted drug delivery systems.

One of the most compelling aspects of N-(4-Formylphenyl)methanesulfonamide is its utility in the synthesis of bioactive molecules. Researchers have utilized this compound to develop inhibitors targeting various disease-related pathways. For example, studies have demonstrated its role in creating small-molecule inhibitors that modulate enzyme activity in cancer and inflammatory diseases. The formylphenyl moiety provides a scaffold for further functionalization, enabling the creation of derivatives with enhanced pharmacological properties.

The methanesulfonamide group in N-(4-Formylphenyl)methanesulfonamide also contributes to its biological relevance. This functional group is known to enhance solubility and metabolic stability, which are critical factors in drug development. Additionally, methanesulfonamides have been shown to exhibit anti-inflammatory and antimicrobial properties, further supporting their use in therapeutic applications. The combination of these features makes N-(4-Formylphenyl)methanesulfonamide a compelling candidate for further investigation.

Recent advancements in computational chemistry have also highlighted the potential of N-(4-Formylphenyl)methanesulfonamide in virtual screening and drug design. Molecular docking studies have revealed its binding interactions with various biological targets, providing insights into its mechanism of action. These computational approaches have accelerated the process of identifying lead compounds for further optimization, thereby streamlining drug discovery pipelines.

In addition to its pharmaceutical applications, N-(4-Formylphenyl)methanesulfonamide has found utility in materials science and chemical biology research. Its unique reactivity and structural features make it a valuable tool for developing new materials with tailored properties. For instance, researchers have explored its use in creating polymers and coatings with enhanced durability and functionality. The compound's ability to undergo selective reactions also makes it useful in synthetic methodologies that require precise control over molecular architecture.

The synthesis of N-(4-Formylphenyl)methanesulfonamide involves multi-step organic transformations that highlight its synthetic versatility. Starting from readily available precursors such as 4-formyldiphenylamine and methanesulfonyl chloride, researchers can construct the target molecule through well-established synthetic routes. These procedures often involve nucleophilic substitution reactions followed by purification steps to isolate the desired product. The efficiency and scalability of these synthetic methods make N-(4-Formylphenyl)methanesulfonamide accessible for both academic and industrial applications.

The safety profile of N-(4-Formylphenyl)methanesulfonamide is another important consideration in its application. While preliminary studies suggest that the compound is relatively stable under standard conditions, further toxicological assessments are necessary to evaluate its potential hazards. Researchers are conducting comprehensive studies to determine its toxicity, mutagenicity, and environmental impact. These efforts ensure that the compound can be used safely in various applications without posing risks to human health or ecosystems.

In conclusion, N-(4-Formylphenyl)methanesulfonamide (CAS No. 83922-54-7) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and chemical biology research. Its unique structural features and reactivity make it a valuable tool for developing novel therapeutic agents and advanced materials. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in scientific innovation across multiple disciplines.

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Amadis Chemical Company Limited
(CAS:83922-54-7)N-(4-Formylphenyl)methanesulfonamide
A864198
Purity:99%
Quantity:5g
Price ($):366.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:83922-54-7)4-(Methylsulfonamido)benzaldehyde
LE18171
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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